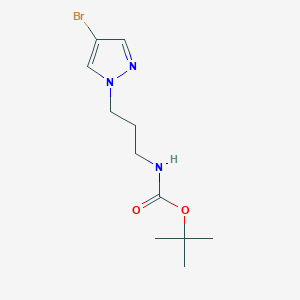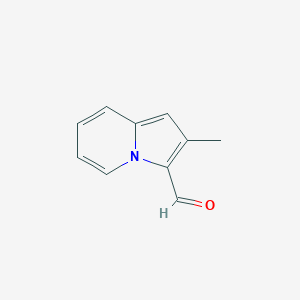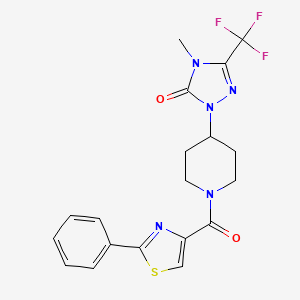
N-(2-chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide” is a complex organic compound. It contains a cyano group (-CN), an amide group (-CONH2), a methoxy group (-OCH3), and two chlorophenyl groups (C6H4Cl). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyano group could undergo addition reactions, while the amide group could participate in condensation reactions . The chlorophenyl groups could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and cyano groups could make it soluble in polar solvents .Applications De Recherche Scientifique
Organic Nonlinear Optical Material
- Study 1: N-(2-chlorophenyl)-(1-propanamide), a compound closely related to the chemical , has been synthesized and identified as a potential organic electro-optic and non-linear optical material. This material was characterized using various techniques like UV-Vis, IR, NMR, and powder XRD, showing promising attributes for optical applications (Prabhu & Rao, 2000).
- Study 2: Another study on N-(2-Chlorophenyl)-(1-Propanamide) supports these findings, emphasizing its suitability for non-linear optical applications due to its transparency and optimal dimensions for crystal growth. This research further contributes to the understanding of its utility in optical devices (Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001).
Structural and Optical Properties
- Study 3: The structural, dielectric, and optical properties of N-(2 chlorophenyl)-(1-propanamide) single crystals were analyzed, providing insights into their potential application in various technological fields. The study included analyses like FT-IR, FT-Raman, UV–Vis spectral studies, and dielectric studies (Srinivasan, Kanagasekaran, Vijayan, Balamurugan, Prakash, Kannan, Gopalakrishnan, & Ramasamy, 2006).
Quantum Chemical Calculations and Molecular Docking
- Study 4: A study on 2-cyano acrylamide derivatives, including one structurally similar to the compound , revealed their distinct optical properties due to different stacking modes. This study also explored their potential in mechanofluorochromic properties, relevant for applications in materials science (Song, Wang, Hu, Zhang, Sun, Wang, & Zhang, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-22-14-6-4-5-12(10-14)9-13(11-19)17(21)20-16-8-3-2-7-15(16)18/h2-8,10,13H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWKZLLHGNDRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C#N)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

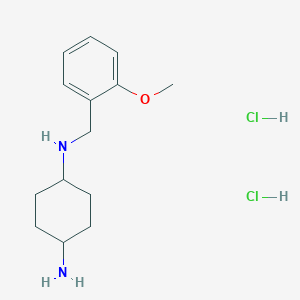

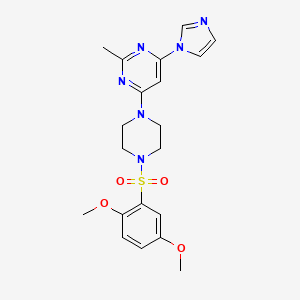
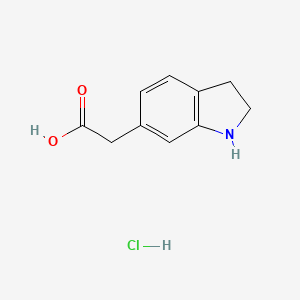
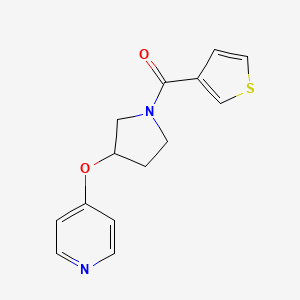
![2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2806884.png)
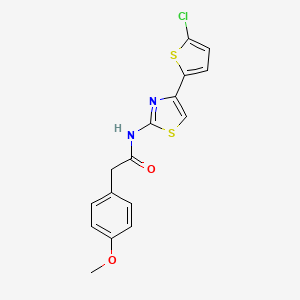
![Methyl 2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2806888.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide](/img/structure/B2806891.png)
